molecular formula C6H11N5 B2478940 N2,N2-dimethylpyrimidine-2,4,5-triamine CAS No. 45939-75-1

N2,N2-dimethylpyrimidine-2,4,5-triamine

Cat. No.: B2478940
CAS No.: 45939-75-1
M. Wt: 153.189
InChI Key: VKHVFVZQQCSCCE-UHFFFAOYSA-N
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Description

N2,N2-dimethylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol . It is a derivative of pyrimidine, characterized by the presence of three amino groups and two methyl groups attached to the nitrogen atoms in the pyrimidine ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the methylation of pyrimidine-2,4,5-triamine using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

N2,N2-dimethylpyrimidine-2,4,5-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N2-dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4,5-triamine: Lacks the methyl groups present in N2,N2-dimethylpyrimidine-2,4,5-triamine.

    N2,N2-dimethylpyrimidine-4,6-diamine: Similar structure but with different positioning of amino groups.

    2,4,6-triaminopyrimidine: Contains three amino groups but no methyl groups.

Uniqueness

This compound is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-N,2-N-dimethylpyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11(2)6-9-3-4(7)5(8)10-6/h3H,7H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVFVZQQCSCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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